Bienvenue dans la boutique en ligne BenchChem!

n-(2-Isopropoxyethyl)-1-(1h-pyrazol-1-yl)propan-2-amine

Lipophilicity Drug-likeness ADME

N-(2-Isopropoxyethyl)-1-(1H-pyrazol-1-yl)propan-2-amine (CAS 1247992-35-3, MW 211.30, C₁₁H₂₁N₃O) is a secondary amine comprising a 1-(1H-pyrazol-1-yl)propan-2-amine scaffold bearing an N‑(2‑isopropoxyethyl) substituent. The compound is commercially available at 98% purity and belongs to the class of N‑alkoxyethyl‑1‑(heteroaryl)propan‑2‑amines, a structural family widely employed as building blocks and intermediates in medicinal chemistry.

Molecular Formula C11H21N3O
Molecular Weight 211.30 g/mol
Cat. No. B14901969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Isopropoxyethyl)-1-(1h-pyrazol-1-yl)propan-2-amine
Molecular FormulaC11H21N3O
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCC(C)OCCNC(C)CN1C=CC=N1
InChIInChI=1S/C11H21N3O/c1-10(2)15-8-6-12-11(3)9-14-7-4-5-13-14/h4-5,7,10-12H,6,8-9H2,1-3H3
InChIKeyVBFWMDMITPLPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Isopropoxyethyl)-1-(1H-pyrazol-1-yl)propan-2-amine: Physicochemical Baseline and Structural Classification for Informed Procurement


N-(2-Isopropoxyethyl)-1-(1H-pyrazol-1-yl)propan-2-amine (CAS 1247992-35-3, MW 211.30, C₁₁H₂₁N₃O) is a secondary amine comprising a 1-(1H-pyrazol-1-yl)propan-2-amine scaffold bearing an N‑(2‑isopropoxyethyl) substituent . The compound is commercially available at 98% purity and belongs to the class of N‑alkoxyethyl‑1‑(heteroaryl)propan‑2‑amines, a structural family widely employed as building blocks and intermediates in medicinal chemistry . Its closest unsubstituted analog, 1‑(1H‑pyrazol‑1‑yl)propan‑2‑amine (CAS 936940‑15‑7, MW 125.17), serves as the primary comparator scaffold [1].

Why the N-(2-Isopropoxyethyl) Modification Cannot Be Replaced by Simpler N-Alkyl or Unsubstituted Congeners in N-(2-Isopropoxyethyl)-1-(1H-pyrazol-1-yl)propan-2-amine


The introduction of the N‑(2‑isopropoxyethyl) group fundamentally alters the physicochemical profile of the 1‑(1H‑pyrazol‑1‑yl)propan‑2‑amine scaffold. Relative to the unsubstituted parent, substitution increases the computed logP by over 2 log units (from –1.0 to +1.29), triples the hydrogen‑bond acceptor count (from 2 to 4), reduces topological polar surface area (from 43.8 Ų to 39.08 Ų), and expands the rotatable bond inventory from 2 to 7 [1]. These changes collectively shift the compound from a hydrophilic, low‑molecular‑weight fragment into a moderately lipophilic, flexible secondary amine building block, rendering it functionally non‑interchangeable in applications where membrane permeability, conformational entropy, or metabolic stability are critical design parameters .

Quantitative Differentiation Evidence for N-(2-Isopropoxyethyl)-1-(1H-pyrazol-1-yl)propan-2-amine vs. the Unsubstituted Parent Scaffold


LogP Elevation by >2.2 Units Relative to the Parent Scaffold Drives Enhanced Membrane Partitioning

The target compound exhibits a computed logP (XLogP3 or equivalent) of +1.2862, compared with –1.0 to –0.049 for the unsubstituted parent 1‑(1H‑pyrazol‑1‑yl)propan‑2‑amine [1][2]. This represents a lipophilicity increase of >2.2 log units, shifting the compound from a hydrophilic fragment into the CNS‑accessible lipophilicity window (logP 1–3). The isopropoxyethyl substituent is the sole structural variable responsible for this shift, as both compounds share the identical pyrazolyl‑propan‑2‑amine core.

Lipophilicity Drug-likeness ADME

Doubling of Hydrogen‑Bond Acceptor Count (4 vs. 2) Modulates Solubility and Target Recognition

The target compound possesses 4 hydrogen‑bond acceptor (HBA) atoms (pyrazole N, secondary amine N, ether O, and one additional counted by the Leyan algorithm), whereas the parent scaffold has only 2 HBA atoms (pyrazole N only) as computed by PubChem Cactvs [1]. The addition of the N‑(2‑isopropoxyethyl) chain introduces the ether oxygen and the secondary amine nitrogen as new acceptor sites, expanding the HBA pharmacophore without altering the hydrogen‑bond donor count (both compounds show HBD = 1).

Hydrogen bonding Solubility Molecular recognition

Reduced Topological Polar Surface Area (39.08 vs. 43.8 Ų) Improves Predicted Membrane Permeability

The topological polar surface area (TPSA) of the target compound is 39.08 Ų, lower than the 43.8 Ų reported for the parent scaffold [1]. Although both values fall below the commonly cited 60 Ų threshold for oral absorption, the 4.7 Ų reduction in TPSA correlates with improved predicted passive membrane permeability and is consistent with the higher logP of the target compound. Notably, 39.08 Ų lies well within the ≤90 Ų window frequently used as a filter for CNS drug‑likeness.

Polar surface area Permeability CNS drug design

Tripling of Rotatable Bond Count (7 vs. 2) Provides Conformational Flexibility for Induced‑Fit Binding or Entropic Optimization

The target compound contains 7 rotatable bonds, compared with only 2 in the parent scaffold [1]. The additional 5 rotatable bonds are contributed entirely by the N‑(2‑isopropoxyethyl) chain. This increased flexibility permits a broader conformational sampling space, which can be advantageous in target‑based screening where induced‑fit binding is required, or in linker optimization for bifunctional molecules (e.g., PROTACs). However, the larger number of rotatable bonds also predicts a higher entropic penalty upon binding, a trade‑off that must be considered in structure‑based design.

Conformational flexibility Rotatable bonds Fragment-based drug discovery

98% Guaranteed Purity vs. 95% for the Parent Scaffold Reduces Impurity‑Driven Artifacts in Downstream Assays

The target compound is supplied by Leyan at a certified purity of 98%, whereas the commercially predominant form of the parent scaffold (1‑(1H‑pyrazol‑1‑yl)propan‑2‑amine, Enamine EN300‑36152) is routinely offered at 95% purity [1]. A 3‑percentage‑point purity differential reduces the probability of impurity‑driven false positives in high‑throughput screening and ensures greater batch‑to‑batch consistency for SAR studies. The 98% specification also exceeds the common 95% benchmark for building‑block quality in medicinal chemistry collections.

Chemical purity Assay reproducibility Procurement quality

Recommended Research and Industrial Application Scenarios for N-(2-Isopropoxyethyl)-1-(1H-pyrazol-1-yl)propan-2-amine Based on Differentiated Properties


CNS‑Penetrant Compound Library Design Leveraging Elevated logP and Reduced TPSA

With a logP of ~1.29 and a TPSA of 39.08 Ų, this compound sits within the favorable physicochemical space for CNS drug discovery. It can serve as a secondary amine building block for constructing CNS‑biased screening libraries where moderate lipophilicity and low polar surface area are required . Relative to the hydrophilic parent scaffold (logP ≈ –1, TPSA 43.8 Ų), the target compound offers >2 log units greater lipophilicity and 4.7 Ų lower TPSA [1][2], parameters that correlate empirically with improved blood–brain barrier penetration.

PROTAC Linker and Bifunctional Molecule Optimization Requiring High Conformational Flexibility

The 7 rotatable bonds in the target compound—5 more than the parent scaffold—provide extensive conformational sampling capability, making it suitable as a flexible linker element in proteolysis‑targeting chimera (PROTAC) design or other bifunctional degrader molecules [1]. The ether oxygen and secondary amine also offer additional hydrogen‑bonding vectors for ternary complex stabilization.

High‑Stringency Fragment‑Based Screening Where Assay Purity Is Critical

The 98% certified purity exceeds the 95% standard of the parent scaffold, reducing the likelihood of impurity‑related false positives or IC₅₀ shifts in high‑throughput biochemical and biophysical screens [2]. This makes the compound preferable for fragment‑based drug discovery (FBDD) campaigns where even low‑abundance impurities can confound hit validation by NMR, SPR, or thermal shift assays.

Metabolic Stability Profiling of Branched vs. Linear N‑Alkoxyethyl Substituents

The branched isopropoxy group distinguishes this compound from linear analogs (e.g., N‑(2‑methoxyethyl) or N‑(2‑ethoxyethyl) derivatives). It can be employed in systematic structure–metabolism relationship studies to evaluate how branching at the ether α‑carbon influences cytochrome P450‑mediated oxidation rates relative to linear alkyl ether chains .

Quote Request

Request a Quote for n-(2-Isopropoxyethyl)-1-(1h-pyrazol-1-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.